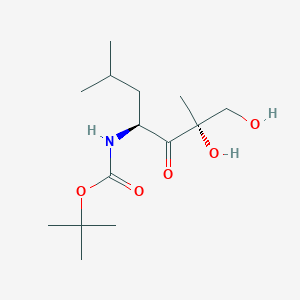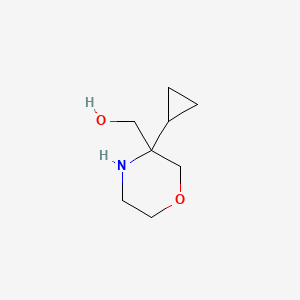
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester is a chemical compound with the molecular formula C16H20NO4P and a molecular weight of 321.31 g/mol . It is an intermediate used in the synthesis of N,N-Dimethylaminoethanol Phosphate, which is a metabolite of Dimethylaminoethanol, a precursor to the neurotransmitter acetylcholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylaminoethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is involved in the study of neurotransmitter synthesis and metabolism.
Medicine: It is used in the development of drugs targeting the cholinergic system.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester involves its role as a precursor in the synthesis of N,N-Dimethylaminoethanol Phosphate. This metabolite is involved in the production of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. The compound interacts with enzymes and receptors involved in acetylcholine synthesis and release .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminoethanol: A precursor to acetylcholine, similar to Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester.
Phosphoryl Chloride: Used in the synthesis of various phosphoric acid esters.
Triethylamine: A common base used in esterification reactions
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of N,N-Dimethylaminoethanol Phosphate, which is directly involved in neurotransmitter metabolism. This makes it particularly valuable in research related to the cholinergic system and the development of related pharmaceuticals .
Propiedades
Fórmula molecular |
C16H20NO4P |
|---|---|
Peso molecular |
321.31 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl diphenyl phosphate |
InChI |
InChI=1S/C16H20NO4P/c1-17(2)13-14-19-22(18,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
CWNXYBRNDJVMHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)



![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)


